![molecular formula C12H16O3 B13015458 2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol](/img/structure/B13015458.png)
2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound features an oxetane ring, which is a four-membered cyclic ether, and a benzyloxy group attached to the oxetane ring. The presence of the oxetane ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening/ring closing reactions . The reaction conditions often include the use of strong bases or acids as catalysts and may require specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for 2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The benzyloxy group can be reduced to form the corresponding alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzaldehyde derivatives, while nucleophilic substitution of the oxetane ring can lead to a variety of ring-opened products with different functional groups.
Applications De Recherche Scientifique
2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxetane ring can act as a bioisostere for other functional groups, potentially altering the compound’s binding affinity and activity . Additionally, the benzyloxy group may contribute to the compound’s overall reactivity and stability, influencing its biological effects.
Comparaison Avec Des Composés Similaires
2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol can be compared with other oxetane-containing compounds, such as oxetan-3-ol and thietan-3-ol . These compounds share the oxetane ring structure but differ in their substituents and overall reactivity. The presence of the benzyloxy group in this compound makes it unique, potentially offering different chemical and biological properties compared to its analogs.
List of Similar Compounds
- Oxetan-3-ol
- Thietan-3-ol
- Oxetan-3-one
- 2-Methyleneoxetane
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
2-(3-phenylmethoxyoxetan-3-yl)ethanol |
InChI |
InChI=1S/C12H16O3/c13-7-6-12(9-14-10-12)15-8-11-4-2-1-3-5-11/h1-5,13H,6-10H2 |
Clé InChI |
DNDYXRLLHQICBB-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)(CCO)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





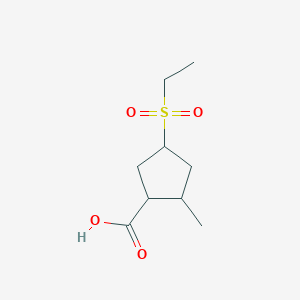
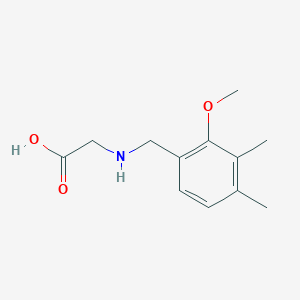

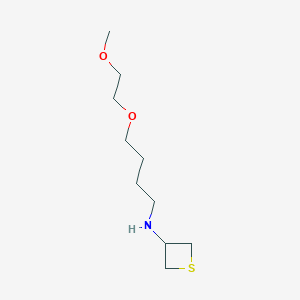
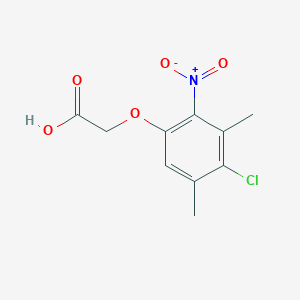
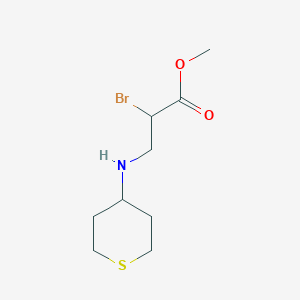

![7-Amino-3-cyclopentyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B13015437.png)



